Eupenicisirenin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

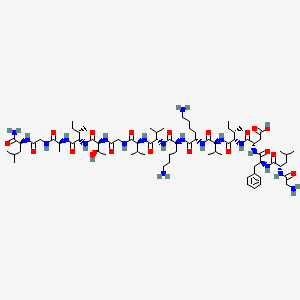

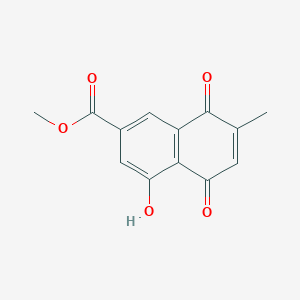

Eupenicisirenin C is a sirenin derivative isolated from marine fungus Penicillium species SCSIO 41410. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes (cGAS-STING) pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eupenicisirenin C is primarily obtained through the fermentation of the marine fungus Penicillium species SCSIO 41410. The fermentation process involves cultivating the fungus in a suitable medium under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, nutrient concentration, and aeration. Post-fermentation, large-scale extraction and purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Eupenicisirenin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of derivatives with different properties

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Eupenicisirenin C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of sirenin derivatives.

Biology: Investigated for its role in modulating cellular pathways, particularly those involved in inflammation and immune response.

Medicine: Explored as a potential therapeutic agent for treating diseases such as osteoporosis and inflammatory disorders due to its ability to inhibit NF-κB and cGAS-STING pathways

Wirkmechanismus

Eupenicisirenin C exerts its effects by inhibiting the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. It also suppresses the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of innate immune responses. By targeting these pathways, this compound can effectively reduce inflammation and inhibit the differentiation of osteoclasts, making it a promising candidate for treating osteoporosis and other inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Penicisteck Acid F: Another compound derived from marine fungi with potent NF-κB inhibitory activity.

Tanzawaic Acid Derivatives: Compounds with similar biological activities, particularly in inhibiting osteoclastogenesis

Uniqueness: Eupenicisirenin C stands out due to its unique cyclopropane moiety, which is rare among sirenin derivatives. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Eigenschaften

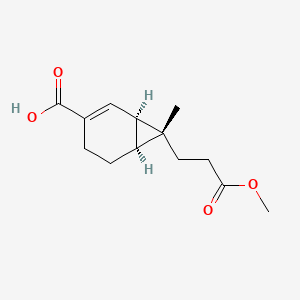

Molekularformel |

C13H18O4 |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid |

InChI |

InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1 |

InChI-Schlüssel |

FVAXAFUDRXJYBC-OPQQBVKSSA-N |

Isomerische SMILES |

C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC |

Kanonische SMILES |

CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)

![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)

![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)